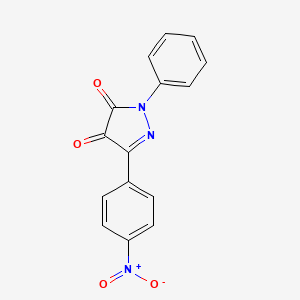
4'-Methyl-2-(1-pyrrolidinylimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is an organic compound that features a pyrrolidine ring attached to an imino group, which is further connected to a p-tolyl group through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone typically involves the reaction of p-tolyl ethanone with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
p-Tolyl ethanone+PyrrolidineCatalyst2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone
Industrial Production Methods
In an industrial setting, the production of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine or p-tolyl derivatives.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrrolidine ring and p-tolyl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-ylimino)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Pyrrolidin-1-ylimino)-1-(m-tolyl)ethanone: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(Pyrrolidin-1-ylimino)-1-(o-tolyl)ethanone: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is unique due to the presence of the p-tolyl group, which can influence the compound’s electronic properties and reactivity. The position of the methyl group in the p-tolyl moiety can affect the compound’s interactions with other molecules, making it distinct from its ortho- and meta-tolyl analogs.
Propriétés
Numéro CAS |
25555-20-8 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
(2E)-1-(4-methylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C13H16N2O/c1-11-4-6-12(7-5-11)13(16)10-14-15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3/b14-10+ |
Clé InChI |
MOBDBLHEYROYRS-GXDHUFHOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=NN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)

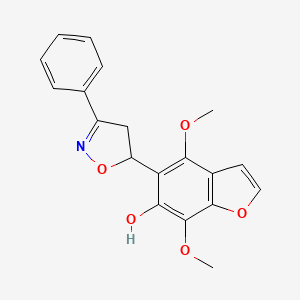


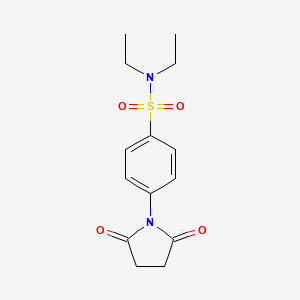
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
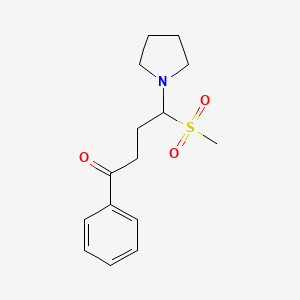
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
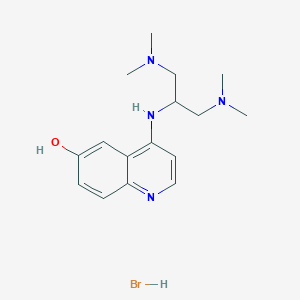
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
